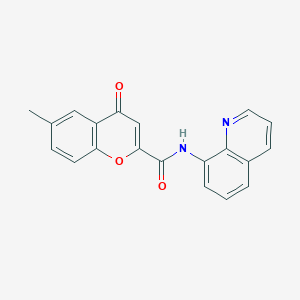![molecular formula C19H22ClN5O2 B11304781 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11304781.png)
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound with potential applications in various scientific fields This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form an ether linkage. This intermediate is then reacted with propylamine and sodium azide under controlled conditions to introduce the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide
- N’-{4-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Uniqueness
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrazole ring, in particular, differentiates it from other similar compounds and enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C19H22ClN5O2 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H22ClN5O2/c1-3-9-25-23-19(22-24-25)21-12-14-7-8-17(18(11-14)26-2)27-13-15-5-4-6-16(20)10-15/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,21,23) |
Clé InChI |
UHYVEYJHOBQDLC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11304700.png)
![ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate](/img/structure/B11304721.png)
![5-(4-chlorophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11304728.png)
![N~6~-cyclohexyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304734.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B11304739.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11304752.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304761.png)
![2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11304762.png)
![4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304764.png)
![N-(2-chloro-6-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304776.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304782.png)
![N-benzyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304784.png)


